Cas no 5663-26-3 (2-(3-Nitrophenyl)-1,3-dioxane)
2-(3-Nitrophenyl)-1,3-dioxane Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxane, 2-(3-nitrophenyl)-
- 2-(3-nitrophenyl)-1,3-dioxane
- 5663-26-3
- AKOS003270063
- 2-m-nitrophenyl-1,3-dioxane
- CS-0358619
- DTXSID40351346
- MFCD01097166
- 2-(3-Nitrophenyl)-1,3-dioxane
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- Inchi: 1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2
- InChI Key: VQZDEWTWLOZYBX-UHFFFAOYSA-N
- SMILES: O1CCCOC1C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 209.06883
- Monoisotopic Mass: 209.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 64.3Ų
Experimental Properties
- PSA: 61.6
2-(3-Nitrophenyl)-1,3-dioxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N232225-250mg |
2-(3-Nitrophenyl)-1,3-dioxane |
5663-26-3 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N232225-500mg |
2-(3-Nitrophenyl)-1,3-dioxane |
5663-26-3 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N232225-1000mg |
2-(3-Nitrophenyl)-1,3-dioxane |
5663-26-3 | 1g |
$ 480.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429289-1g |
2-(3-Nitrophenyl)-1,3-dioxane |
5663-26-3 | 97% | 1g |
¥1225.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429289-5g |
2-(3-Nitrophenyl)-1,3-dioxane |
5663-26-3 | 97% | 5g |
¥3654.00 | 2024-05-08 | |
| Crysdot LLC | CD12060470-5g |
2-(3-Nitrophenyl)-1,3-dioxane |
5663-26-3 | 97% | 5g |
$527 | 2024-07-24 |
2-(3-Nitrophenyl)-1,3-dioxane Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(3-Nitrophenyl)-1,3-dioxane
1,3-Dioxane, 2-(3-nitrophenyl)-: A Comprehensive Overview
1,3-Dioxane, 2-(3-nitrophenyl)-, also known by its CAS number CAS No. 5663-26-3, is a chemical compound that has garnered significant attention in various fields of research and application. This compound is a derivative of dioxane, a cyclic ether with a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of the nitrophenyl group at position 2 introduces unique chemical properties and functional groups that make it valuable in numerous scientific and industrial contexts.
The molecular structure of 1,3-Dioxane, 2-(3-nitrophenyl)- consists of a dioxane ring with a nitrophenyl substituent attached at the second position of the ring. This substitution pattern influences the compound's reactivity, solubility, and stability. The nitro group (-NO₂) is an electron-withdrawing group that can participate in various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution under specific conditions.
Recent studies have explored the potential of 1,3-Dioxane, 2-(3-nitrophenyl)- in drug discovery and development. Researchers have investigated its role as a building block for constructing bioactive molecules with potential therapeutic applications. For instance, the compound has been used as an intermediate in the synthesis of certain anti-cancer agents due to its ability to form stable complexes with metal ions and its potential to inhibit specific enzymes involved in cancer progression.
In addition to its role in pharmaceutical research, 1,3-Dioxane, 2-(3-nitrophenyl)- has found applications in materials science and organic synthesis. Its ability to act as a versatile precursor for generating diverse functionalized aromatic compounds makes it an essential component in modern synthetic chemistry. Recent advancements in catalytic methods have further enhanced its utility by enabling more efficient and selective transformations involving this compound.
The synthesis of 1,3-Dioxane, 2-(3-nitrophenyl)- typically involves multi-step processes that include nucleophilic aromatic substitution or coupling reactions. One common approach involves the reaction of dioxane derivatives with nitrobenzene derivatives under specific conditions to achieve the desired substitution pattern on the dioxane ring.
In terms of physical properties, 1,3-Dioxane, 2-(3-nitrophenyl)- exhibits moderate solubility in organic solvents such as dichloromethane and THF due to its balanced hydrophobicity and functionality. Its melting point and boiling point are within ranges typical for similar organic compounds, making it suitable for use in various laboratory settings.
The environmental impact of CAS No. 5663-26-3 has also been a topic of interest among researchers concerned with green chemistry principles. Studies have focused on developing sustainable synthetic pathways that minimize waste generation and energy consumption during the production of this compound.
In conclusion, 1,3-Dioxane, 2-(3-nitrophenyl)-, or CAS No. 5663-26-3 represents a versatile chemical entity with significant potential across multiple disciplines. Its unique chemical properties and functional groups make it an invaluable tool in drug discovery, materials science, and organic synthesis.
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